L-Tyrosine ethyl ester

Vue d'ensemble

Description

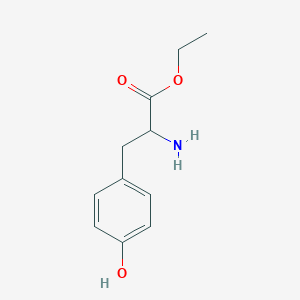

L-Tyrosine Ethyl Ester est un dérivé de l'acide aminé L-Tyrosine. Il s'agit d'un ester formé par la réaction de la L-Tyrosine avec l'éthanol.

Mécanisme D'action

Target of Action

L-Tyrosine ethyl ester, also known as Ethyl L-tyrosinate, is primarily used as a prodrug for L-Tyrosine . The primary targets of this compound are the enzymes responsible for the hydrolysis of the ester bond, which releases L-Tyrosine in the body . L-Tyrosine is an important amino acid that serves as a building block for proteins and other molecules such as hormones, melanin, and neurotransmitters .

Mode of Action

The mode of action of this compound involves its conversion into L-Tyrosine. Studies suggest that short linear chains like ethyl esters hydrolyze relatively slowly , making this compound a useful lipophilic prodrug candidate for the slow release of L-Tyrosine at a targeted site . Once released, L-Tyrosine can participate in various biochemical reactions and pathways.

Biochemical Pathways

L-Tyrosine is involved in several biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in the body, such as tocopherols, plastoquinone, ubiquinone, and others . It is also a precursor to several specialized metabolites, including hormones and neurotransmitters . The enzymatic production of L-Tyrosine derivatives is a key aspect of these pathways .

Pharmacokinetics

The pharmacokinetics of this compound is primarily characterized by its role as a prodrug. Prodrugs are often designed for their behavior in solution, but understanding their solid-state properties is the first step in mastering drug delivery . This compound is very stable and its hydrolysis rate is relatively low , suggesting it could provide a controlled and sustained release of L-Tyrosine in the body, enhancing its bioavailability .

Result of Action

The primary result of the action of this compound is the release of L-Tyrosine in the body. L-Tyrosine plays a crucial role in the synthesis of proteins and other important molecules. It is commonly used as a supplement to treat conditions like phenylketonuria (PKU) . Additionally, it is believed to improve brain functions such as learning, memory, alertness, and stress management .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and hydrolysis rate may be affected by factors such as temperature and pH . Moreover, the presence of specific enzymes and other biochemical factors in the body can influence the rate at which L-Tyrosine is released and utilized .

Analyse Biochimique

Biochemical Properties

L-Tyrosine ethyl ester interacts with various enzymes and proteins. It is a substrate for tyrosine aminotransferase (TAT), an enzyme that catalyzes the reversible transamination between tyrosine and 4-hydroxyphenylpyruvate (HPP) . This reaction is the initial step in the biosynthesis of many tyrosine-derived plant natural products .

Cellular Effects

In the context of cellular effects, this compound can influence cell function by serving as a precursor for the synthesis of various biomolecules. For instance, it can be converted into a derivative of L-dopamine, a neurotransmitter that plays a key role in controlling the brain’s reward and pleasure centers .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into other bioactive compounds. For example, it can be converted into L-dopamine through the action of tyrosinase, a copper-containing enzyme . This process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

This compound exhibits stability over time. For instance, L-Tyrosine methyl ester, a similar compound, was found to be very stable, even after being stored at room temperature for 28 years . Furthermore, studies on the conversion rate of L-Tyrosine esters indicate that short linear chains hydrolyze relatively slowly, suggesting that this compound could be a useful lipophilic prodrug candidate for slow release of L-Tyrosine at a targeted site .

Metabolic Pathways

This compound is involved in the tyrosine metabolic pathway. It serves as a substrate for the enzyme tyrosine aminotransferase, which catalyzes the first step in the biosynthesis of many tyrosine-derived plant natural products .

Subcellular Localization

Enzymes involved in the tyrosine metabolic pathway, such as tyrosine aminotransferase, have been found to be localized in the cytosol , suggesting that this compound might also be present in the cytosol.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L-Tyrosine Ethyl Ester peut être synthétisé par estérification de la L-Tyrosine avec de l'éthanol en présence d'un catalyseur. Une méthode courante implique l'utilisation de chlorure d'hydrogène éthanolique. Dans ce processus, 25 grammes de L-Tyrosine sont mis à réagir avec du chlorure d'hydrogène éthanolique pour produire du chlorhydrate de this compound. L'ester est ensuite libéré par mise en suspension du chlorhydrate dans du chloroforme, suivie de l'ajout de chloroforme saturé d'ammoniac. Le chlorure d'ammonium est éliminé par filtration et le chloroforme est évaporé pour donner du this compound .

Une autre méthode implique l'utilisation de chlorure de thionyle (SOCl2) comme réactif. Dans ce processus, la L-Tyrosine est mise à réagir avec de l'éthanol et du chlorure de thionyle sous reflux. La réaction est surveillée par chromatographie sur couche mince (CCM) jusqu'à ce que la L-Tyrosine soit complètement consommée. Le mélange réactionnel est ensuite concentré sous vide et de l'éther de pétrole est ajouté pour précipiter le produit .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound impliquent généralement des procédés d'estérification à grande échelle utilisant des réactifs et des conditions similaires à ceux décrits ci-dessus. Le choix de la méthode peut dépendre de facteurs tels que le rendement, la pureté et la rentabilité.

Analyse Des Réactions Chimiques

Types de réactions

L-Tyrosine Ethyl Ester subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et les réactions de substitution.

Oxydation: this compound peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.

Substitution: Le groupe ester peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Hydrolyse: Eau ou solutions aqueuses, souvent catalysées par des acides ou des bases.

Oxydation: Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Substitution: Divers nucléophiles peuvent être utilisés, en fonction du produit de substitution souhaité.

Principaux produits formés

Hydrolyse: L-Tyrosine et éthanol.

Oxydation: Quinones ou autres dérivés oxydés.

Substitution: Divers dérivés de la tyrosine substituée.

Applications De Recherche Scientifique

L-Tyrosine Ethyl Ester a une large gamme d'applications en recherche scientifique :

Chimie: Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres composés.

Industrie: Utilisé dans la production de produits pharmaceutiques, de cosmétiques et d'additifs alimentaires.

Mécanisme d'action

This compound agit comme un pro-médicament pour la L-Tyrosine. Une fois administré, il est hydrolysé dans l'organisme pour libérer de la L-Tyrosine et de l'éthanol. La L-Tyrosine est ensuite disponible pour divers processus physiologiques, notamment la synthèse des protéines et la production de neurotransmetteurs tels que la dopamine, la noradrénaline et l'adrénaline . L'estérification de la L-Tyrosine améliore sa biodisponibilité et sa stabilité, ce qui en fait une forme d'administration plus efficace .

Comparaison Avec Des Composés Similaires

L-Tyrosine Ethyl Ester peut être comparé à d'autres esters de la tyrosine, tels que la L-Tyrosine Méthyl Ester et la L-Tyrosine N-Butyl Ester. Ces composés partagent des structures et des propriétés similaires mais diffèrent par leurs groupes esters :

L-Tyrosine Méthyl Ester: Possède un groupe ester méthylique et est connu pour sa stabilité et son faible taux d'hydrolyse.

L-Tyrosine N-Butyl Ester: Possède un groupe ester butylique et est utilisé pour ses propriétés lipophiles.

This compound est unique en termes d'équilibre entre stabilité et biodisponibilité, ce qui en fait un composé précieux pour diverses applications.

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBWEQLNKVHYCX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883574 | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-67-7 | |

| Record name | L-Tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tyrosine ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-TYROSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RPW76A9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Tyrosine ethyl ester?

A1: The molecular formula of this compound is C11H15NO3. Its molecular weight is 209.24 g/mol. []

Q2: What spectroscopic techniques are typically used to characterize this compound?

A2: Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of the molecule. Both 1H NMR and 13C NMR are commonly employed. [, , , ] * Infrared (IR) spectroscopy: Offers insights into the functional groups present in the molecule. [, , ]* Mass spectrometry: Used to determine the molecular weight and identify fragments, aiding in structural elucidation. []

Q3: Is this compound stable in organic solvents?

A3: Yes, this compound can be solubilized in organic solvents, including benzene and toluene, for enzymatic synthesis reactions. [] The choice of solvent can impact the reaction rate and enzyme specificity.

Q4: How does the stability of this compound vary with pH?

A4: this compound's stability can be affected by pH. Research shows that certain enzymes, like sulfotransferases, exhibit substrate specificity towards L-tyrosine derivatives with an un-ionized hydroxyl group, suggesting pH can influence substrate suitability. []

Q5: What types of enzymes are known to use this compound as a substrate?

A5: this compound is primarily recognized as a substrate for:* Chymotrypsin: This serine protease efficiently hydrolyzes the ester bond in this compound. [, , , , , , , , ]* Sulfotransferases: These enzymes catalyze the transfer of a sulfate group from a donor molecule, like adenosine 3'-phosphate 5'-sulfatophosphate, to this compound. []

Q6: How does the incorporation of this compound into copolymers affect their properties?

A6: Adding this compound as a comonomer during polymerization with ethylene using a titanium complex catalyst has been shown to enhance the hydrophilicity of the resulting copolymer. []

Q7: How do modifications to the this compound structure influence its interaction with enzymes?

A7: Studies on sulfotransferases reveal that modifications affecting the ionization state of the amino and hydroxyl groups on the tyrosine moiety significantly impact enzyme affinity. For instance, a free and unprotonated amino group, along with an un-ionized hydroxyl group, are crucial for optimal substrate binding. []

Q8: Can the ester group of this compound be modified for specific applications?

A8: Yes, the ester group can be modified. For instance, L-Tyrosine methyl ester can be used as a substrate for sulfotransferases, indicating the flexibility of the ester moiety for enzymatic reactions. []

Q9: Are there any known strategies to improve the stability of this compound?

A9: While specific strategies for this compound are not detailed in the provided papers, general approaches to enhance the stability of ester-containing molecules include:* Storage under anhydrous conditions: Minimizing exposure to moisture can prevent hydrolysis.* Formulation with stabilizing agents: Excipients can be added to protect the molecule from degradation.

Q10: Has this compound been successfully incorporated into drug delivery systems?

A10: While the provided research doesn't explicitly mention drug delivery applications, this compound's ability to be incorporated into copolymers [] hints at its potential use in biomaterial design, possibly for drug delivery purposes.

Q11: Have any computational studies been performed on this compound?

A11: Yes, a charge density study of N-acetyl-L-tyrosine ethyl ester monohydrate was conducted using single-crystal X-ray diffraction data. This study utilized a CCD area detector for data collection and applied a multipolar atom density model to map the valence electron distribution. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B358400.png)

![8-methyl-3-(3,4,5-trimethoxybenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B358460.png)

![5-chloro-3-[(4-methylphenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B358461.png)

![2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358464.png)